molecular formula C11H15BrO B1633451 1-(4-Bromobutyl)-4-methoxybenzene

1-(4-Bromobutyl)-4-methoxybenzene

Cat. No. B1633451
M. Wt: 243.14 g/mol
InChI Key: ORLVTTVUPUULCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405231B2

Procedure details

After starting the reaction by adding 5.00 ml 4-bromoanisole to a mixture of 4.86 g (0.20 mol) magnesium turnings and 100 ml THF, 20.00 ml 4-bromoanisole (total: 25.0 ml (37.4 g; 0.20 mol) were added at a pace sufficient to maintain reflux temperature. The reaction mixture was heated to reflux for additional 3 h, cooled to r.t. and dropped at 0° C. within 1 h to a stirred solution prepared by mixing 129.6 g (71.6 ml, 0.60 mol) 1,4-dibromo-butane in 200 ml THF with a freshly prepared solution of 0.17 g (4.0 mmol) LiCl and 0.267 g (2.0 mmol) Cu(II)Cl2 in 20 ml THF. Stirring was continued for 12 h at r.t. followed by the addition of 100 ml of a 20% ammonium chloride solution and 200 ml ethyl acetate. The water phase was extracted twice with 50 ml ethyl acetate, all organic phases were combined, dried over sodium sulphate and evaporated. The resulting oil was fractionated by vacuum distillation. Yield: 27.7 g (57%), b.p. 112-115° C./0.15 mbar.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
71.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.17 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(II)Cl2
Quantity
0.267 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[Mg].[Br:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.[Li+].[Cl-].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
4.86 g
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
71.6 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0.17 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Cu(II)Cl2
Quantity
0.267 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
25.0 ml (37.4 g; 0.20 mol) were added at a pace sufficient
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for additional 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
dropped at 0° C. within 1 h to a stirred solution
Duration
1 h
CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted twice with 50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was fractionated by vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrCCCCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.